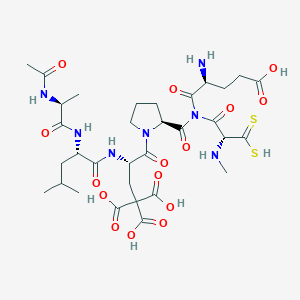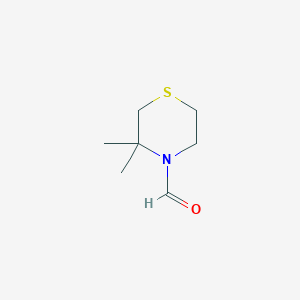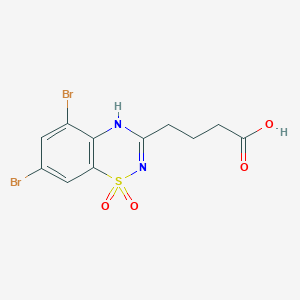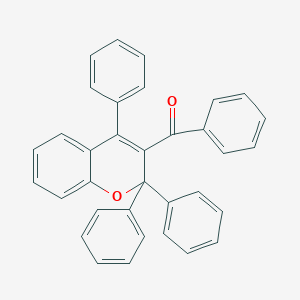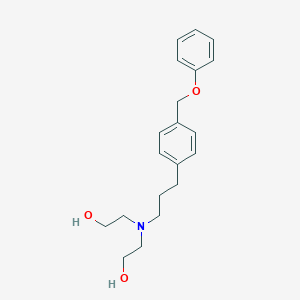
ETHANOL, 2,2'-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)IMINO)DI-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2'-((3-(p-(phenoxyMethyl)phenyl)propyl)imino)di- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EPPI or Ethanolamine EPP. EPPI is a versatile compound that can be used in the synthesis of various materials, such as polymers, surfactants, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of EPPI is not fully understood. However, it is believed that EPPI exerts its effects by binding to specific receptors or enzymes in the body. EPPI has been found to bind to the nicotinic acetylcholine receptor, which is involved in various physiological processes, such as muscle contraction and neurotransmission. EPPI has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, which is involved in cognitive processes.
Biochemische Und Physiologische Effekte
EPPI has been found to have various biochemical and physiological effects. EPPI has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. EPPI has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a role in the pathogenesis of various inflammatory diseases. Moreover, EPPI has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
EPPI has several advantages as a chemical compound for lab experiments. EPPI is readily available and can be synthesized using simple methods. EPPI is also stable under various conditions and can be stored for long periods without degradation. However, EPPI has some limitations in lab experiments. EPPI is toxic and should be handled with care. Moreover, EPPI is not water-soluble, which limits its use in aqueous solutions.
Zukünftige Richtungen
EPPI has several potential future directions for scientific research. EPPI can be used in the synthesis of novel materials, such as polymers and surfactants, with unique properties. EPPI can also be used as a starting material for the synthesis of novel pharmaceuticals with improved efficacy and safety profiles. Moreover, EPPI can be further studied for its potential applications in various fields, such as agriculture, food science, and environmental science.
Conclusion
EPPI is a versatile chemical compound that has gained attention in scientific research due to its potential applications in various fields. EPPI can be synthesized using simple methods and has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. EPPI has several advantages as a chemical compound for lab experiments, but also has some limitations. EPPI has several potential future directions for scientific research, which can lead to the development of novel materials and pharmaceuticals with improved properties.
Synthesemethoden
The synthesis of EPPI involves the reaction of ethanolamine with 3-(p-(phenoxyMethyl)phenyl)propylamine. The reaction takes place in the presence of a catalyst, such as triethylamine, at room temperature. The yield of EPPI can be improved by using a solvent, such as acetonitrile. The reaction mechanism involves the formation of an imine bond between the two amines.
Wissenschaftliche Forschungsanwendungen
EPPI has been extensively studied for its potential applications in various fields. EPPI has been used in the synthesis of polyurethane foams, surfactants, and pharmaceuticals. EPPI has also been studied for its antimicrobial, anti-inflammatory, and anticancer properties. EPPI has been found to exhibit potent antimicrobial activity against various bacteria and fungi. EPPI has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, EPPI has shown promising anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
19733-84-7 |
|---|---|
Produktname |
ETHANOL, 2,2'-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)IMINO)DI- |
Molekularformel |
C20H27NO3 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl-[3-[4-(phenoxymethyl)phenyl]propyl]amino]ethanol |
InChI |
InChI=1S/C20H27NO3/c22-15-13-21(14-16-23)12-4-5-18-8-10-19(11-9-18)17-24-20-6-2-1-3-7-20/h1-3,6-11,22-23H,4-5,12-17H2 |
InChI-Schlüssel |
JCTQHLAPAKSNOD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCN(CCO)CCO |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCN(CCO)CCO |
Andere CAS-Nummern |
19733-84-7 |
Synonyme |
2,2'-[[3-(4-Phenoxymethylphenyl)propyl]imino]diethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



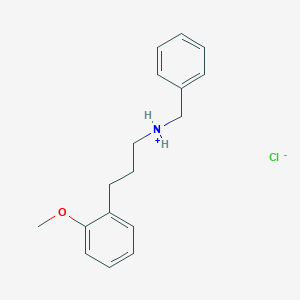
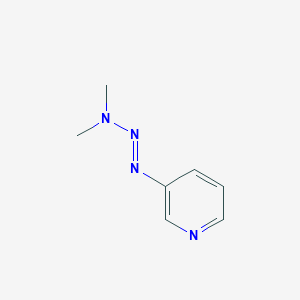
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)
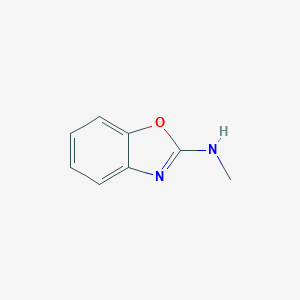
![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
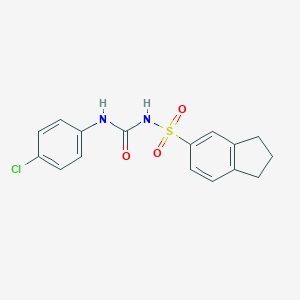
![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
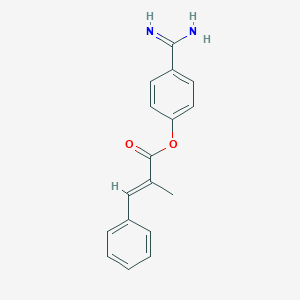
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)
